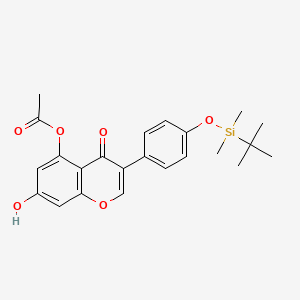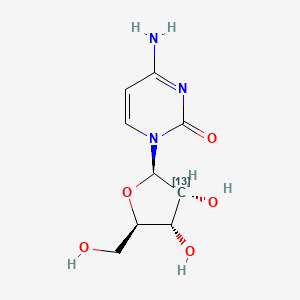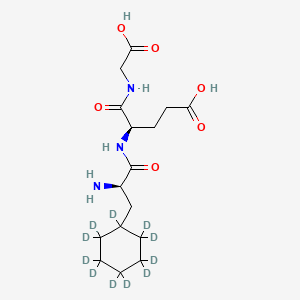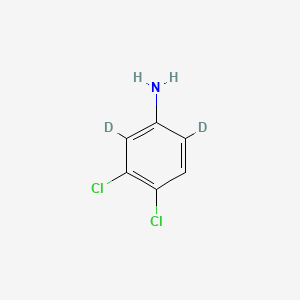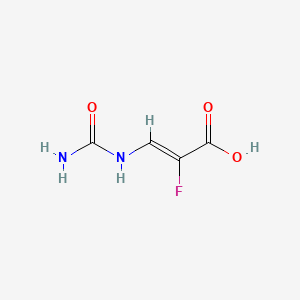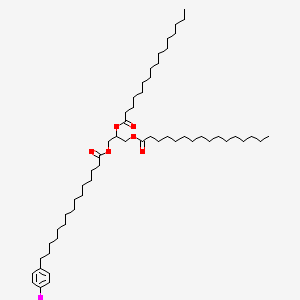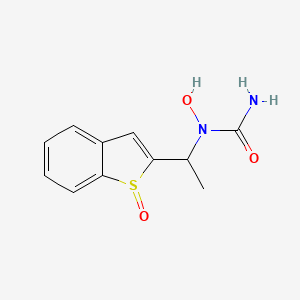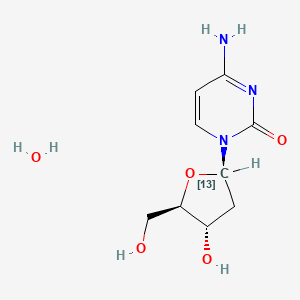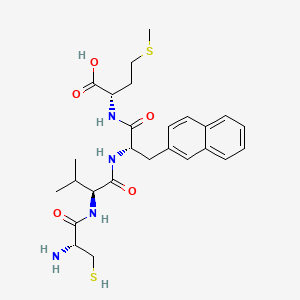
ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers to introduce mutations.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
Peptides like “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play a crucial role in studying protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Peptides are used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the production of cosmetics, food additives, and as bioactive agents in agricultural products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways.
Enzymes: Peptides can act as substrates, inhibitors, or activators of enzymes, modulating their activity.
Ion Channels: Peptides can influence the opening and closing of ion channels, affecting cellular ion balance.
Comparison with Similar Compounds
Peptides similar to “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” include other sequences of amino acids that may differ in length or composition. Some similar compounds are:
Taspoglutide: A peptide with a sequence that includes modifications for enhanced stability and activity.
Neuroleukin: A peptide involved in neurotrophic activities.
These peptides share structural similarities but may have different biological functions and applications.
Properties
CAS No. |
152510-43-5 |
|---|---|
Molecular Formula |
C96H147N29O32 |
Molecular Weight |
2219.403 |
InChI |
InChI=1S/C96H147N29O32/c1-10-48(6)77(123-90(152)63(29-47(4)5)118-85(147)60(15-13-27-103-96(99)100)116-87(149)62(28-46(2)3)112-71(133)39-106-84(146)66(32-54-35-101-44-109-54)113-72(134)40-107-93(155)78(50(8)128)124-81(143)58(98)34-75(138)139)94(156)121-67(33-55-36-102-45-110-55)89(151)120-65(31-53-18-22-57(131)23-19-53)88(150)122-69(43-127)91(153)119-64(30-52-16-20-56(130)21-17-52)83(145)105-37-70(132)111-49(7)80(142)104-38-73(135)114-68(42-126)92(154)125-79(51(9)129)95(157)117-61(24-25-74(136)137)86(148)115-59(14-11-12-26-97)82(144)108-41-76(140)141/h16-23,35-36,44-51,58-69,77-79,126-131H,10-15,24-34,37-43,97-98H2,1-9H3,(H,101,109)(H,102,110)(H,104,142)(H,105,145)(H,106,146)(H,107,155)(H,108,144)(H,111,132)(H,112,133)(H,113,134)(H,114,135)(H,115,148)(H,116,149)(H,117,157)(H,118,147)(H,119,153)(H,120,151)(H,121,156)(H,122,150)(H,123,152)(H,124,143)(H,125,154)(H,136,137)(H,138,139)(H,140,141)(H4,99,100,103)/t48-,49-,50+,51+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,77-,78-,79-/m0/s1 |
InChI Key |
CSPHERZMBHCBDE-RPXMCFAHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


